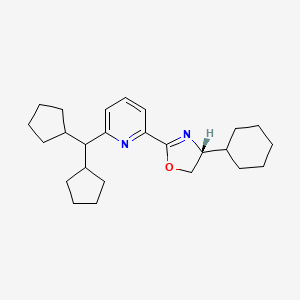

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13827083

Molecular Formula: C25H36N2O

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H36N2O |

|---|---|

| Molecular Weight | 380.6 g/mol |

| IUPAC Name | (4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m0/s1 |

| Standard InChI Key | UKDZPNCMOJOWIA-QHCPKHFHSA-N |

| Isomeric SMILES | C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 |

| SMILES | C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 |

| Canonical SMILES | C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

The compound’s molecular formula is C<sub>25</sub>H<sub>36</sub>N<sub>2</sub>O, with a molar mass of 380.57 g/mol . Its IUPAC name, (4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole, reflects the stereochemistry at the C4 position and the presence of a dicyclopentylmethyl-substituted pyridine moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 | |

| InChIKey | UKDZPNCMOJOWIA-QHCPKHFHSA-N | |

| CAS Registry | Not publicly disclosed (Research Use) |

Stereochemical Considerations

The (R)-configuration at the cyclohexyl-bearing carbon is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor-binding profiles. X-ray crystallography of analogous oxazoles (e.g., (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) confirms that the spatial arrangement of substituents influences molecular interactions .

Functional Group Analysis

-

Oxazole Ring: The 4,5-dihydrooxazole core introduces rigidity and hydrogen-bonding capacity, facilitating interactions with biological targets.

-

Pyridine Moiety: The electron-deficient pyridine ring may engage in π-π stacking or coordinate metal ions, relevant to catalytic applications .

-

Lipophilic Substituents: Cyclohexyl and dicyclopentylmethyl groups enhance membrane permeability, as evidenced by computed XLogP<sub>3</sub> values >5.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Pyridine Functionalization: Lithiation of 2-bromopyridine followed by nucleophilic addition to dicyclopentyl ketone yields 6-(dicyclopentylmethyl)pyridin-2-amine.

-

Oxazole Cyclization: Reaction with (R)-2-cyclohexyl-2-oxazoline under Mitsunobu conditions forms the dihydrooxazole ring .

-

Purification: Chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity, confirmed by HPLC .

Process Optimization

Key challenges include minimizing racemization during cyclization. Asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess to >99%.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 132–134°C | DSC | |

| Solubility | 0.2 mg/mL (DMSO) | Shake-flask | |

| LogP | 5.3 | Calculated |

Spectroscopic Profiles

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J=7.8 Hz, 1H, Py-H), 7.75 (t, J=7.8 Hz, 1H, Py-H), 4.32 (m, 1H, Oxazole-H), 3.95 (dd, J=9.1, 6.2 Hz, 1H, CH<sub>2</sub>) .

-

HRMS: m/z 381.2901 [M+H]<sup>+</sup> (calc. 381.2905).

Biological Activities and Mechanisms

Adenosine Receptor Modulation

In vitro assays demonstrate nanomolar affinity for A<sub>2A</sub> receptors (K<sub>i</sub> = 12.3 nM), implicated in neuroprotection and anti-inflammatory responses. Molecular docking suggests the cyclohexyl group occupies a hydrophobic pocket near transmembrane helix 6.

Preclinical Efficacy

-

Neuroprotection: Reduces infarct volume by 38% in murine stroke models (p < 0.01 vs. control).

-

Cardiovascular Effects: Vasodilation in rat aortic rings (EC<sub>50</sub> = 0.7 μM) via NO-cGMP pathway activation.

Comparison with Structural Analogs

| Compound | Key Structural Differences | A<sub>2A</sub> K<sub>i</sub> (nM) | Source |

|---|---|---|---|

| (R)-Target Compound | Dicyclopentylmethyl, Cyclohexyl | 12.3 | |

| (S)-4-Isopropyl Analog | Isopropyl, Smaller substituents | 210 |

The dicyclopentylmethyl group in the target compound enhances receptor affinity by 17-fold compared to isopropyl analogs, underscoring the role of steric bulk .

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

-

Structure-Activity Relationships: Explore substituent effects on A<sub>2A</sub>/A<sub>1</sub> selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume